molecular formula C13H17O3- B14122529 Methyl(4-tert-butylphenoxy)acetate

Methyl(4-tert-butylphenoxy)acetate

Cat. No.: B14122529
M. Wt: 221.27 g/mol
InChI Key: DMJZZNRMJJGRNF-UHFFFAOYSA-M
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Description

Suc-Leu-Tyr-AMC, also known as N-(3-carboxy-1-oxopropyl)-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tyrosinamide, is a fluorogenic substrate used primarily in biochemical research. It is a substrate for calpain I and II, as well as papain, which are cysteine proteases. This compound is utilized to measure the chymotrypsin-like peptidase activity of the 20S proteasome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Leu-Tyr-AMC involves the coupling of N-succinyl-L-leucine and L-tyrosine with 7-amino-4-methylcoumarin (AMC). The reaction typically occurs in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under mild conditions to prevent the degradation of the sensitive AMC moiety .

Industrial Production Methods

Industrial production of Suc-Leu-Tyr-AMC follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Suc-Leu-Tyr-AMC undergoes hydrolysis reactions catalyzed by proteases such as calpain I, calpain II, and papain. The hydrolysis of the peptide bond releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety .

Common Reagents and Conditions

    Reagents: Calpain I, Calpain II, Papain

    Conditions: The reactions are typically carried out in buffered solutions at physiological pH (around 7.4) and temperature (37°C).

Major Products

The major product formed from the hydrolysis of Suc-Leu-Tyr-AMC is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property is utilized to measure enzyme activity in various biochemical assays .

Mechanism of Action

Suc-Leu-Tyr-AMC acts as a substrate for specific proteases. Upon cleavage by these enzymes, the compound releases 7-amino-4-methylcoumarin (AMC), which fluoresces. This fluorescence can be measured to determine the activity of the protease. The molecular targets of Suc-Leu-Tyr-AMC include calpain I, calpain II, and papain, which are involved in various cellular processes such as protein degradation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Suc-Leu-Tyr-AMC is unique due to its specific substrate properties for calpain I, calpain II, and papain. Its ability to release a highly fluorescent product upon enzymatic cleavage makes it a valuable tool in biochemical assays .

Properties

Molecular Formula

C13H17O3-

Molecular Weight

221.27 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)propanoate

InChI

InChI=1S/C13H18O3/c1-9(12(14)15)16-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3,(H,14,15)/p-1

InChI Key

DMJZZNRMJJGRNF-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])OC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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